![molecular formula C9H16BrN B13247576 7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane](/img/structure/B13247576.png)
7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8,8-dimethyl-2-azabicyclo[420]octane is a bicyclic compound with a bromine atom attached to the 7th position and two methyl groups at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the bromination of 8,8-dimethyl-2-azabicyclo[4.2.0]octane using bromine or a bromine-containing compound. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of high-purity reagents, optimized reaction conditions, and efficient purification techniques to ensure the compound is produced in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can lead to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. The bromine atom and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but different functional groups.
Tropane Alkaloids: A family of compounds with a similar core structure, known for their biological activities.
Uniqueness
7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane is unique due to the presence of the bromine atom and the specific arrangement of the bicyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H16BrN |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
7-bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C9H16BrN/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
MMINRMRFUMUYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C1Br)CCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


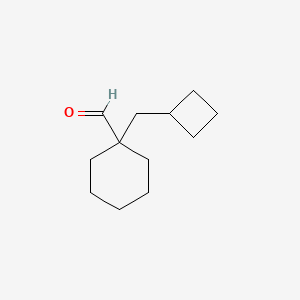
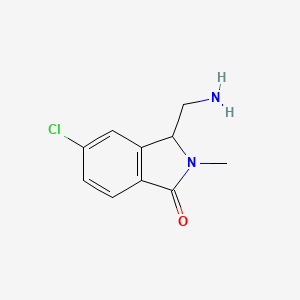
![N-[(Azetidin-2-yl)methyl]-N-methylacetamide](/img/structure/B13247519.png)
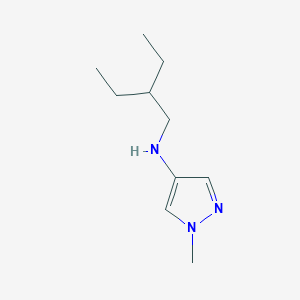
![Pentyl[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13247544.png)
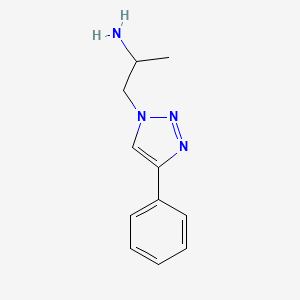
![1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13247562.png)
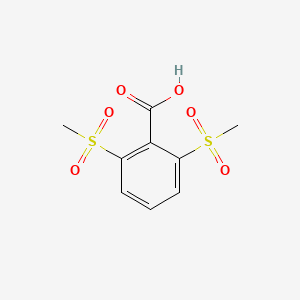
![1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride](/img/structure/B13247578.png)

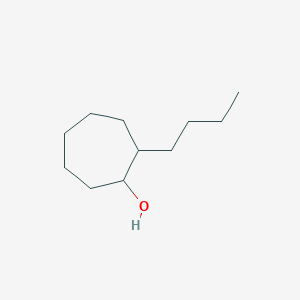


![3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid](/img/structure/B13247599.png)
